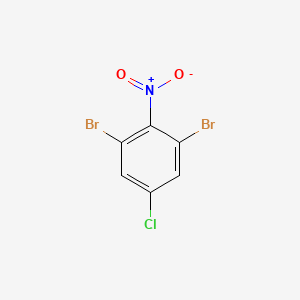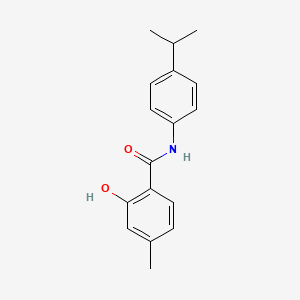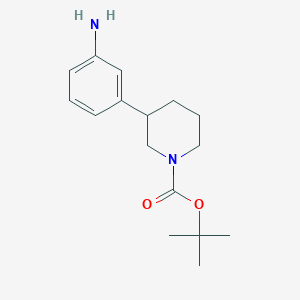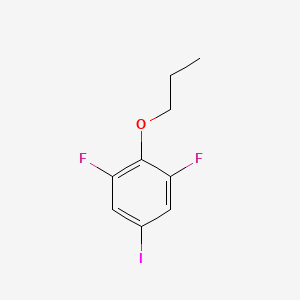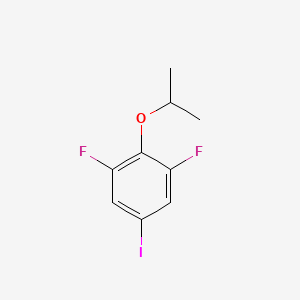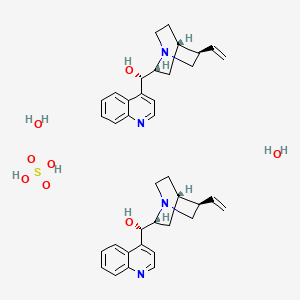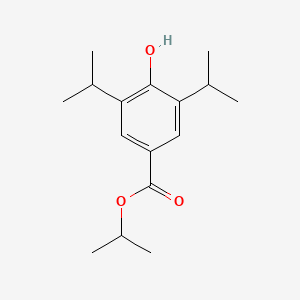
Isopropyl 4-hydroxy-3,5-diisopropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is C16H24O3 . It has a molecular weight of 264.36 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 358.7±42.0 °C and a predicted density of 1.019±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid and white to off-white in color .Aplicaciones Científicas De Investigación
Plasma and Tissue Analysis in Rabbits
Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (IDHP) has been analyzed in plasma and tissue samples of rabbits using high-performance liquid chromatography-electrospray ion-trap mass spectrometry (HPLC-ESI-MSn). This method has demonstrated precision and sensitivity, suggesting IDHP's potential in pre-clinical and clinical pharmacokinetics studies (Zheng Xiao-hui, 2009).
Synthesis of Amino Sugars
Research has explored the synthesis of amino sugars, such as D-allosamine, using derivatives including 3,5-disubstituted (4S,5S)-4-hydroxy-4,5-dihydroisoxazole, a process that involves reactions with IDHP-related compounds (V. Jäger & Detlef Schröter, 1990).
Antioxidant and Antiradicalic Capacities
The antioxidant and radical scavenging properties of phenolic derivatives, including compounds related to IDHP, have been assessed. Studies have found these compounds exhibit higher total antioxidant activity and metal chelating activities compared to other antioxidants (K. Kucukoglu & H. Nadaroğlu, 2014).
Oxygen Atom Incorporation in C-H Bond Oxidations
Research has investigated the incorporation of oxygen atoms in C-H bond oxidations catalyzed by water-soluble metalloporphyrins, using IDHP or similar compounds. The studies help understand the mechanistic aspects of these oxidation processes (R. J. Balahura et al., 1997).
Aerobic Oxidation for Pharmaceutical Material Preparation
A study on the aerobic oxidation of 1,3,5-triisopropylbenzene, closely related to IDHP, demonstrates an efficient method for preparing phenol derivatives. These derivatives have potential applications as pharmaceutical starting materials (Y. Aoki et al., 2005).
Safety and Hazards
The safety information for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mecanismo De Acción
Target of Action
. Propofol is a short-acting, intravenously administered hypnotic agent. Its primary site of action is the GABA_A receptor in the brain .
Mode of Action
The compound, being an important reagent in the synthesis of propofol, contributes to the overall action of propofol. Propofol enhances the activity of the GABA_A receptor, resulting in inhibition of the ascending reticular activating system and depression of the cerebral cortex, leading to a decrease in cerebral function .
Biochemical Pathways
Propofol enhances GABA-induced chloride currents through GABA_A receptors, leading to hyperpolarization of neurons and a decrease in neuronal excitability .
Pharmacokinetics
Result of Action
As a reagent in the synthesis of propofol, it contributes to the effects of propofol, which include slowing down the activity of the brain and nervous system .
Análisis Bioquímico
Biochemical Properties
Isopropyl 4-hydroxy-3,5-diisopropylbenzoate plays a significant role in biochemical reactions, particularly in the synthesis of propofol . It interacts with various enzymes and proteins during this process. For instance, it is involved in the aerobic oxidation of 1,3,5-triisopropylbenzene, which is a crucial step in the preparation of phenol derivatives. The compound’s antioxidant and radical scavenging properties have also been assessed, showing higher total antioxidant activity and metal chelating activities compared to other antioxidants.
Cellular Effects
This compound influences various cellular processes. It has been analyzed in plasma and tissue samples of rabbits using high-performance liquid chromatography-electrospray ion-trap mass spectrometry. This method demonstrated precision and sensitivity, suggesting the compound’s potential in pre-clinical and clinical pharmacokinetics studies. Additionally, the compound’s antioxidant properties may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in the incorporation of oxygen atoms in C-H bond oxidations catalyzed by water-soluble metalloporphyrins. This process helps understand the mechanistic aspects of these oxidation reactions. The compound’s role in the synthesis of amino sugars, such as D-allosamine, also highlights its importance in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies suggest that the compound’s antioxidant properties may have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound may cause toxic or adverse effects . At lower doses, it exhibits beneficial properties, such as antioxidant activity and metal chelation. These threshold effects are crucial for determining the compound’s safe and effective dosage range in pre-clinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors during the synthesis of propofol and other phenol derivatives . The compound’s role in the aerobic oxidation of 1,3,5-triisopropylbenzene highlights its importance in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions are crucial for the compound’s effectiveness in biochemical reactions and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy in biochemical reactions .
Propiedades
IUPAC Name |
propan-2-yl 4-hydroxy-3,5-di(propan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-9(2)13-7-12(16(18)19-11(5)6)8-14(10(3)4)15(13)17/h7-11,17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMOBJQAQLNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)

